

# Comparative Analysis of the Pleiotropic Effects of Different ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Perindopril |           |
| Cat. No.:            | B612348     | Get Quote |

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases. Beyond their primary function of blood pressure reduction through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), these agents exert a range of beneficial "pleiotropic" effects. These non-hemodynamic actions, including anti-inflammatory, antioxidant, and endothelial function-enhancing properties, contribute significantly to their therapeutic efficacy. However, not all ACE inhibitors are created equal; differences in their pharmacological properties, such as lipophilicity, tissue-ACE binding affinity, and interaction with the bradykinin system, lead to varied pleiotropic effects. This guide provides a comparative analysis of these effects among different ACE inhibitors, supported by experimental data, to inform researchers and drug development professionals.

# Comparative Analysis of Pleiotropic Effects Anti-inflammatory Effects

Chronic inflammation is a key driver in the pathogenesis of atherosclerosis and other cardiovascular diseases. ACE inhibitors can mitigate this process by reducing the production of pro-inflammatory cytokines. Comparative studies and meta-analyses reveal significant differences among various agents.

A meta-analysis of 32 randomized controlled trials demonstrated that ACE inhibitors as a class significantly reduce plasma levels of C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2][3] Notably, the effects varied by the specific agent. **Perindopril** showed a significant lowering effect on all three markers, while enalapril's



significant effect was noted on CRP and TNF- $\alpha$ .[1][3][4] Another study directly comparing **perindopril** and enalapril in normotensive patients with coronary artery disease found that **perindopril** was superior in reducing plasma hsCRP and suppressing the release of TNF- $\alpha$ , IL-1 $\beta$ , and monocyte chemoattractant protein-1 (MCP-1) from monocytes.[5][6]

| ACE Inhibitor | Change in C-<br>Reactive<br>Protein (CRP) | Change in<br>Interleukin-6<br>(IL-6) | Change in<br>Tumor<br>Necrosis<br>Factor-α (TNF-<br>α) | Reference |
|---------------|-------------------------------------------|--------------------------------------|--------------------------------------------------------|-----------|
| Perindopril   | Significant<br>Reduction<br>(P=0.01)      | Significant<br>Reduction             | Significant<br>Reduction                               | [1][3]    |
| Enalapril     | Significant<br>Reduction<br>(P=0.006)     | No Significant<br>Reduction          | Significant<br>Reduction                               | [1][3]    |
| Ramipril      | No Significant<br>Reduction               | Significant<br>Reduction             | No Significant<br>Reduction                            | [1]       |
| Quinapril     | No Significant<br>Reduction               | Significant<br>Reduction             | No Significant<br>Reduction                            | [1]       |

Table 1: Comparative Anti-inflammatory Effects of Different ACE Inhibitors. Data synthesized from a meta-analysis of 32 randomized controlled trials.[1][3]

### **Antioxidant Effects**

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to vascular damage. The antioxidant properties of ACE inhibitors are linked to both the inhibition of angiotensin II (a pro-oxidant) and, in some cases, direct radical scavenging.

The thiol (-SH) group in captopril gives it unique, direct antioxidant properties not observed in non-thiol ACE inhibitors.[7][8] An in-vitro study using the ferric reducing (antioxidant) power (FRAP) assay showed that only captopril had significant antioxidant activity, whereas enalapril,







**perindopril**, quinapril, and ramipril had negligible direct effects.[7] Captopril has been shown to inhibit the oxidation of low-density lipoprotein (LDL), a key event in atherosclerosis, an effect not shared by the non-thiol ACE inhibitor quinaprilat.[9]

However, non-thiol ACE inhibitors also exhibit indirect antioxidant effects. A study on Type 2 Diabetes Mellitus patients showed that adjunct therapy with a low dose of captopril for three months led to a significant decrease in the lipid peroxidation marker malondialdehyde (MDA) by 58.3% (P=0.018) and oxidized LDL (ox-LDL) by 26.4% (P=0.036), alongside an increase in reduced glutathione (GSH).[10][11][12] Quinapril has also been shown to reduce markers of oxidative stress, such as 8-isoprostane, and increase the activity of the antioxidant enzyme superoxide dismutase in patients with metabolic syndrome.[13]



| ACE Inhibitor | Mechanism                                                                         | Key Findings                                                                                                                   | Reference |
|---------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|
| Captopril     | Direct radical<br>scavenging (thiol<br>group) & Indirect via<br>Ang II inhibition | Significant direct<br>antioxidant power in<br>vitro; Decreases MDA<br>and ox-LDL, increases<br>GSH in vivo.[10][11]            | [7][8][9] |
| Enalapril     | Indirect via Ang II<br>inhibition                                                 | No direct antioxidant activity in vitro; May increase endogenous antioxidant scavengers.[10]                                   | [7][8]    |
| Perindopril   | Indirect via Ang II<br>inhibition                                                 | Negligible direct antioxidant activity in vitro.                                                                               | [7]       |
| Ramipril      | Indirect via Ang II<br>inhibition                                                 | Negligible direct antioxidant activity in vitro.                                                                               | [7]       |
| Quinapril     | Indirect via Ang II<br>inhibition                                                 | Negligible direct<br>antioxidant activity in<br>vitro; Reduces 8-<br>isoprostane and<br>increases SOD<br>activity in vivo.[13] | [7][9]    |

Table 2: Comparative Antioxidant Properties of Different ACE Inhibitors.

## **Effects on Endothelial Function**

Endothelial dysfunction is an early marker for atherosclerosis and is characterized by impaired vasodilation, primarily due to reduced bioavailability of nitric oxide (NO). ACE inhibitors improve endothelial function by preventing angiotensin II-mediated NO degradation and by increasing bradykinin levels, which stimulates NO production.







The lipophilicity of ACE inhibitors appears to play a role in their effectiveness on endothelial function, likely by influencing tissue penetration. A prospective study comparing the lipophilic enalapril with the hydrophilic lisinopril in newly diagnosed hypertensive patients found that while both drugs lowered blood pressure equally, only enalapril significantly improved endothelial function as measured by flow-mediated dilation (FMD).[14][15][16] **Perindopril** and ramipril have also demonstrated significant benefits. **Perindopril** has been shown to be more effective than several other ACE inhibitors, including enalapril, ramipril, and quinapril, at increasing endothelial nitric oxide synthase (eNOS) expression and activity in vivo.[17][18] Furthermore, **perindopril** was superior to ramipril, quinapril, trandolapril, and enalapril in reducing endothelial cell apoptosis in an in vivo rat model.[19]



| ACE Inhibitor | Lipophilicity | Effect on Flow-<br>Mediated<br>Dilation (FMD) | Other<br>Endothelial<br>Effects                                                                                    | Reference    |
|---------------|---------------|-----------------------------------------------|--------------------------------------------------------------------------------------------------------------------|--------------|
| Perindopril   | High          | Improvement                                   | Superior increase in eNOS expression/activit y and reduction of endothelial apoptosis compared to other ACEIs.[19] | [17][18][20] |
| Ramipril      | Moderate      | Improvement                                   | Reduces<br>endothelial<br>apoptosis.                                                                               | [19][20]     |
| Enalapril     | Lipophilic    | Significant<br>Improvement                    | Superior to hydrophilic lisinopril.                                                                                | [14][15][16] |
| Lisinopril    | Hydrophilic   | No Significant<br>Improvement                 | -                                                                                                                  | [14][15][16] |
| Quinapril     | High          | -                                             | Less effective at reducing endothelial apoptosis than perindopril.                                                 | [19]         |

Table 3: Comparative Effects of Different ACE Inhibitors on Endothelial Function.

## **Signaling Pathways**

The pleiotropic effects of ACE inhibitors stem from their dual action on the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System. By inhibiting ACE, they not only decrease the production of the vasoconstrictor and pro-inflammatory molecule Angiotensin II but also prevent the breakdown of the vasodilator bradykinin. The accumulation of bradykinin







leads to the activation of bradykinin B2 receptors on endothelial cells, stimulating the production of nitric oxide (NO) and prostacyclin, which mediate many of the beneficial vascular effects.[21][22][23][24]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the Renin-Angiotensin System Inhibitors on Inflammatory Markers: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the Renin-Angiotensin System Inhibitors on Inflammatory Markers: A Systematic Review and Meta-analysis of Randomized Controlled Trials. (2022) | Kamal Awad | 27 Citations [scispace.com]
- 5. Different effects of perindopril and enalapril on monocyte cytokine release in coronary artery disease patients with normal blood pressure PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant power of angiotensin-converting enzyme inhibitors in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and prooxidant properties of captopril and enalapril PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ACE inhibitors on oxidation of human low density lipoprotein PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antioxidant Therapeutic Value of ACE Inhibitor as Adjunct Therapy on Type 2 Diabetes Mellitus Patients with Cardiovascular Disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of Antioxidant Therapeutic Value of ACE Inhibitor as Adjunct Therapy on Type
   2 Diabetes Mellitus Patients with Cardiovascular Disease PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Enalapril Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood—Pressure—Lowering Effects in Newly Diagnosed Hypertensives | Semantic Scholar [semanticscholar.org]
- 15. Enalapril Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood-Pressure-Lowering Effects in Newly Diagnosed Hypertensives PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]



- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Differences in the effect of angiotensin-converting enzyme inhibitors on the rate of endothelial cell apoptosis: in vitro and in vivo studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Not all angiotensin-converting enzyme inhibitors are equal: focus on ramipril and perindopril PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
- 22. Role of bradykinin-NO pathway in prevention of cardiac hypertrophy by ACE inhibitor in rat cardiomyocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of the Pleiotropic Effects of Different ACE Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612348#comparative-analysis-of-the-pleiotropic-effects-of-different-ace-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com